3-(4-Chloro-3-ethylphenoxy)azetidine
CAS No.: 1219976-63-2
Cat. No.: VC2919627
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219976-63-2 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(4-chloro-3-ethylphenoxy)azetidine |
| Standard InChI | InChI=1S/C11H14ClNO/c1-2-8-5-9(3-4-11(8)12)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 |
| Standard InChI Key | JXQRYTJYGHJKSH-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)OC2CNC2)Cl |
| Canonical SMILES | CCC1=C(C=CC(=C1)OC2CNC2)Cl |
Introduction
3-(4-Chloro-3-ethylphenoxy)azetidine is a chemical compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.69 g/mol . It features an azetidine ring, a four-membered saturated heterocyclic structure containing one nitrogen atom, and a 4-chloro-3-ethylphenoxy group, contributing to its unique properties and potential applications in medicinal chemistry and agrochemicals.
Synthesis and Chemical Behavior
The synthesis of 3-(4-Chloro-3-ethylphenoxy)azetidine typically involves multi-step organic reactions. The compound's chemical behavior is influenced by its functional groups, including the azetidine ring and the aromatic ether moiety. These groups enable various chemical transformations, such as nucleophilic substitutions and electrophilic aromatic substitutions.
Potential Applications
3-(4-Chloro-3-ethylphenoxy)azetidine has potential applications in several areas, particularly in medicinal chemistry and agrochemicals. Its unique substitution pattern on the phenyl ring could influence its reactivity and biological activity compared to similar compounds.
Similar Compounds Comparison
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-(4-Chloro-3-ethylphenoxy)azetidine | C₁₁H₁₄ClNO | Unique substitution pattern on the phenyl ring |
| 3-(4-Chloro-2-ethylphenoxy)azetidine | C₁₁H₁₄ClNO | Ethyl group at position 2 instead of position 3 |
| 3-(2-Chloro-4-ethylphenoxy)azetidine | C₁₁H₁₄ClNO | Chlorine at position 2 with ethyl at position 4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume